molecular formula C26H26N2O5S B11380266 ethyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

ethyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

Cat. No.: B11380266
M. Wt: 478.6 g/mol
InChI Key: LSEWFSLIHMLPRA-UHFFFAOYSA-N
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Description

Ethyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo[c,e][1,2]thiazine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate typically involves multiple steps. One common approach is to start with the preparation of the dibenzo[c,e][1,2]thiazine core, followed by the introduction of the isopropyl group and the acetylamino moiety. The final step involves esterification with ethyl benzoate. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate: This compound has a fluorine atom instead of an isopropyl group, which may alter its chemical and biological properties.

    Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]-4-piperidinecarboxylate:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl 4-[[2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H26N2O5S/c1-4-33-26(30)18-9-12-20(13-10-18)27-25(29)16-28-23-14-11-19(17(2)3)15-22(23)21-7-5-6-8-24(21)34(28,31)32/h5-15,17H,4,16H2,1-3H3,(H,27,29)

InChI Key

LSEWFSLIHMLPRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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